molecular formula C17H23NO3 B027581 4-Methoxy Propranolol CAS No. 18507-09-0

4-Methoxy Propranolol

Cat. No.: B027581
CAS No.: 18507-09-0
M. Wt: 289.4 g/mol
InChI Key: OWXOFAQEGCLAOX-UHFFFAOYSA-N
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Description

4-Methoxy Propranolol is a derivative of Propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is primarily used as an intermediate in the synthesis of 4-Hydroxy Propranolol . It has a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol .

Mechanism of Action

Target of Action

4-Methoxy Propranolol is a derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist . The primary targets of Propranolol are the beta-adrenergic receptors, which are found on cells of the heart muscles, smooth muscles, airways, arteries, kidneys, and other tissues that are part of the sympathetic nervous system .

Mode of Action

When access to beta-receptor sites is blocked by Propranolol, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .

Pharmacokinetics

Propranolol is highly lipophilic and almost completely absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, and its bioavailability is affected by factors such as hepatic blood flow, enzyme activity, and drug interactions . The ADME properties of this compound are expected to be similar, but specific studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of pharmaceuticals. For instance, the presence of other drugs can affect the metabolism of Propranolol, leading to changes in its efficacy and potential side effects . Environmental pollution caused by pharmaceuticals and their transformation products has become an increasingly important concern . The environmental risk of Propranolol is predicted to be low based on the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Propranolol can be adapted from the methods used for 4-Hydroxy Propranolol. One common method involves the reaction of 4-Methoxy-1-naphthol with potassium carbonate in methylethylketone (MEK) and epichlorohydrin. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of Propranolol and its derivatives often involves the reaction of naphthol with epichlorohydrin, followed by the addition of isopropylamine. This process is facilitated by a phase transfer catalyst and a reaction solvent under alkaline conditions . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy Propranolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-Methoxy Propranolol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy Propranolol is unique due to its specific structural modification, which allows it to serve as an intermediate in the synthesis of other derivatives. Its distinct chemical properties make it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOFAQEGCLAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939925
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18507-09-0
Record name 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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